molecular formula C24H22O2 B14095208 (R)-7'-((S)-Hydroxy(phenyl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol

(R)-7'-((S)-Hydroxy(phenyl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol

Katalognummer: B14095208
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: FYJMCPGHDORIAI-BJKOFHAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7’-((S)-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is a complex organic compound characterized by its unique spirobi[inden] structure This compound features a chiral center, making it an interesting subject for stereochemical studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7’-((S)-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol typically involves multi-step organic reactions. One common approach is the use of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include:

    Temperature: Controlled to maintain the stability of intermediates.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Catalysts: Chiral catalysts like BINAP-Ruthenium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-7’-((S)-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

®-7’-((S)-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of ®-7’-((S)-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. Pathways involved may include modulation of enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-7’-(®-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol: The enantiomer of the compound with different stereochemistry.

    2,2’,3,3’-Tetrahydro-1,1’-spirobi[inden]-7-ol: Lacks the hydroxy(phenyl)methyl group, resulting in different reactivity.

Uniqueness

®-7’-((S)-Hydroxy(phenyl)methyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution studies.

Eigenschaften

Molekularformel

C24H22O2

Molekulargewicht

342.4 g/mol

IUPAC-Name

(3R)-4-[(S)-hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol

InChI

InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2/t23-,24+/m0/s1

InChI-Schlüssel

FYJMCPGHDORIAI-BJKOFHAPSA-N

Isomerische SMILES

C1C[C@@]2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4[C@H](C5=CC=CC=C5)O

Kanonische SMILES

C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.